(1S,2S,3aR)-1-[(4-methoxyphenyl)carbonyl]-2-(pyridin-3-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile
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Overview
Description
(1S,2S,3AR)-1-(4-METHOXYBENZOYL)-2-(3-PYRIDYL)-1,2-DIHYDROPYRROLO[1,2-A]QUINOLINE-3,3(3AH)-DICARBONITRILE: is a complex organic compound that belongs to the class of pyrroloquinoline derivatives This compound is characterized by its unique structure, which includes a methoxybenzoyl group, a pyridyl group, and a dihydropyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S,3AR)-1-(4-METHOXYBENZOYL)-2-(3-PYRIDYL)-1,2-DIHYDROPYRROLO[1,2-A]QUINOLINE-3,3(3AH)-DICARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the pyrroloquinoline core, followed by the introduction of the methoxybenzoyl and pyridyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce dihydroquinoline compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound has shown potential as a probe for studying various biochemical processes. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways.
Medicine: In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, photonics, and other high-tech industries.
Mechanism of Action
The mechanism of action of (1S,2S,3AR)-1-(4-METHOXYBENZOYL)-2-(3-PYRIDYL)-1,2-DIHYDROPYRROLO[1,2-A]QUINOLINE-3,3(3AH)-DICARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Quinoline Derivatives: Compounds with a quinoline core structure.
Pyridine Derivatives: Compounds containing a pyridine ring.
Benzoyl Derivatives: Compounds with a benzoyl group.
Uniqueness: What sets (1S,2S,3AR)-1-(4-METHOXYBENZOYL)-2-(3-PYRIDYL)-1,2-DIHYDROPYRROLO[1,2-A]QUINOLINE-3,3(3AH)-DICARBONITRILE apart from similar compounds is its combination of functional groups and its specific stereochemistry. This unique arrangement allows for distinct interactions with molecular targets, leading to potentially novel applications in various fields.
Properties
Molecular Formula |
C27H20N4O2 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(1S,2S,3aR)-1-(4-methoxybenzoyl)-2-pyridin-3-yl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile |
InChI |
InChI=1S/C27H20N4O2/c1-33-21-11-8-19(9-12-21)26(32)25-24(20-6-4-14-30-15-20)27(16-28,17-29)23-13-10-18-5-2-3-7-22(18)31(23)25/h2-15,23-25H,1H3/t23-,24-,25+/m1/s1 |
InChI Key |
LMYHKYHHKLUDGB-SDHSZQHLSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)[C@@H]2[C@H](C([C@@H]3N2C4=CC=CC=C4C=C3)(C#N)C#N)C5=CN=CC=C5 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2C(C(C3N2C4=CC=CC=C4C=C3)(C#N)C#N)C5=CN=CC=C5 |
Origin of Product |
United States |
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